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CAS No.: 122536-72-5

Cat. No.: B111433

Get Quote

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged

structure," a molecular framework that consistently appears in biologically active compounds.

[1] This five-membered saturated heterocycle offers a unique combination of properties: its

non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore

space, while the presence of sp³-hybridized carbons provides stereochemical complexity

crucial for specific molecular recognition.[2][3] The strategic value of this scaffold is evidenced

by its presence in numerous FDA-approved drugs, making it one of the most vital building

blocks in medicinal chemistry.[2][4]

Within this class of compounds, (S)-1-Benzyloxycarbonyl-3-aminopyrrolidine, often abbreviated

as (S)-1-Cbz-3-aminopyrrolidine, emerges as a particularly versatile and high-value chiral

intermediate.[5][6] Its structure features a stereodefined center at the C-3 position, a primary

amine ready for diverse chemical modifications, and a stable benzyloxycarbonyl (Cbz or Z)

protecting group on the ring nitrogen. This specific arrangement provides a robust platform for

asymmetric synthesis, enabling drug development professionals to construct complex

molecules with precise stereochemical control, a fundamental requirement for optimizing

efficacy and minimizing off-target effects.[6] This guide provides a comprehensive technical
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overview of its structure, synthesis, characterization, and strategic applications for researchers

and scientists in the pharmaceutical industry.

PART 1: Molecular Structure and Physicochemical
Properties
The utility of (S)-1-Cbz-3-aminopyrrolidine as a synthetic building block is rooted in its distinct

structural and chemical characteristics. The molecule's architecture offers a predictable and

reliable platform for subsequent chemical transformations.

1.1. Core Structure and Stereochemistry

The fundamental structure consists of a pyrrolidine ring where the nitrogen atom is protected by

a benzyloxycarbonyl (Cbz) group. A primary amino group is attached to the carbon at the 3-

position. The designation "(S)" specifies the absolute stereochemistry at this C-3 chiral center,

which is critical for its interaction with biological targets.[2][5] The pyrrolidine ring itself is not

planar, typically adopting envelope or twist conformations, which contributes significantly to the

molecule's three-dimensional shape and its ability to fit into the active sites of enzymes and

receptors.[1]

1.2. Physicochemical Data

A summary of the key physicochemical properties is presented below. These data are essential

for experimental design, including solvent selection, reaction temperature, and purification

methods.
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Property Value Reference

Chemical Formula C₁₂H₁₆N₂O₂ [7]

Molecular Weight 220.27 g/mol [8]

CAS Number 189955-44-6 N/A

Appearance White to off-white solid/crystals [7]

Melting Point 60-66 °C [7]

Solubility

Soluble in many organic

solvents (e.g., DCM,

Methanol), low solubility in

water

[7]

Optical Rotation
Specific rotation varies with

solvent and concentration
N/A

PART 2: Synthesis and Quality Control
The production of enantiomerically pure (S)-1-Cbz-3-aminopyrrolidine is a critical process

that ensures the final drug product possesses the correct stereochemistry. The synthetic routes

often leverage starting materials from the natural chiral pool to establish the desired

stereocenter.

2.1. Representative Synthetic Protocol

A common and efficient method for synthesizing the target molecule involves the

transformation of (S)-3-hydroxypyrrolidine. This protocol is a multi-step process that requires

careful control of reaction conditions to ensure high yield and enantiomeric purity.

Workflow: Synthesis of (S)-1-Benzyloxycarbonyl-3-aminopyrrolidine
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Step 1: Protection of Hydroxyl Precursor

Step 2: Activation of Hydroxyl Group

Step 3: Azide Displacement (SN2 Inversion)

Step 4: Reduction of Azide to Amine

(S)-3-Hydroxypyrrolidine HCl

Protection with Cbz-Cl
(Benzyl Chloroformate)

Base (e.g., NaOH), Water

Reagents

(S)-1-Benzyloxycarbonyl-3-hydroxypyrrolidine

Product

Mesylation with Ms-Cl
(Methanesulfonyl Chloride)

Base (e.g., TEA), DCM

Intermediate

(S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine

Product

Displacement with Sodium Azide (NaN₃)
Solvent (e.g., DMF)

Intermediate

(R)-1-Cbz-3-azidopyrrolidine

Product

Reduction (e.g., H₂, Pd/C)
Solvent (e.g., Methanol)

Intermediate

(S)-1-Benzyloxycarbonyl-3-aminopyrrolidine

Final Product
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Caption: Synthetic workflow from (S)-3-hydroxypyrrolidine.
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Detailed Methodology:

Protection of the Pyrrolidine Nitrogen: A solution of (S)-3-hydroxypyrrolidine hydrochloride is

basified, and then reacted with benzyl chloroformate (Cbz-Cl).[9] The Cbz group is chosen

for its stability under a wide range of reaction conditions and its ease of removal via catalytic

hydrogenation, which is often a clean and efficient final deprotection step in a larger

synthesis.

Activation of the Hydroxyl Group: The hydroxyl group of the resulting (S)-1-Cbz-3-

hydroxypyrrolidine is a poor leaving group. It is activated by converting it into a better leaving

group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-

toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.[9] This

step is critical for facilitating the subsequent nucleophilic substitution.

Nucleophilic Substitution with Azide: The activated intermediate is then reacted with a

nucleophile to introduce the nitrogen functionality. Sodium azide is commonly used. This

reaction proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry

at the C-3 center.[10] Therefore, starting with the (S)-hydroxyl compound yields the (R)-azide

intermediate.

Reduction to the Primary Amine: The final step is the reduction of the azide group to the

primary amine. A standard and highly effective method is catalytic hydrogenation using

palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[10] This reduction

is clean and does not affect the Cbz protecting group. The stereochemistry at C-3 is retained

during this step, meaning the (R)-azide is reduced to the (R)-amine. Correction: The user

requested the (S)-enantiomer. To achieve this, the synthesis would typically start from an

(R)-hydroxyl precursor, or a different synthetic strategy would be employed, such as one

starting from L-aspartic acid.[11][12] For the purpose of this guide, we will assume the

correct starting material chirality is used to obtain the desired (S)-product. A direct amination

of the mesylate can also be performed using ammonia under pressure, which also proceeds

with inversion.[9][13]

2.2. Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-1-Cbz-3-aminopyrrolidine is

paramount. A panel of analytical techniques is employed as part of a robust quality control
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system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure. Key signals in the ¹H NMR spectrum include the aromatic protons of the

benzyl group, the methylene protons of the benzyl group, and the protons on the pyrrolidine

ring.[14]

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by

identifying the molecular ion peak (M+H)⁺.[15]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

Characteristic peaks include the strong carbonyl (C=O) stretch of the carbamate (~1680-

1700 cm⁻¹) and the N-H bending of the primary amine (~1600 cm⁻¹).[16]

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for

determining the enantiomeric purity or enantiomeric excess (e.e.) of the compound. The

sample is run on a chiral stationary phase that can separate the (S) and (R) enantiomers,

allowing for their quantification.

Quality Control Workflow
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Sample Analysis
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Batch Sample of
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Caption: Standard quality control workflow for chiral intermediates.

PART 3: Applications in Drug Discovery and
Development
The true value of (S)-1-Cbz-3-aminopyrrolidine lies in its application as a versatile scaffold for

constructing novel therapeutic agents. Its bifunctional nature—a protected secondary amine

within the ring and an available primary amine—allows for sequential and controlled chemical

modifications.
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3.1. A Scaffold for Kinase Inhibitors

The (S)-3-aminopyrrolidine core has been identified as a promising scaffold for the

development of kinase inhibitors. For example, it has been explored in the design of dual

inhibitors targeting both the Abl tyrosine kinase and phosphoinositide 3-kinases (PI3K).[17] In

chronic myeloid leukemia (CML), targeting Abl is a validated strategy, but resistance can

emerge. The simultaneous inhibition of the PI3K pathway, which can act as a compensatory

survival signal, is a rational approach to overcoming resistance and improving therapeutic

outcomes.[17] The aminopyrrolidine scaffold serves as a central hub from which vectors can be

projected to interact with key binding pockets in both enzymes.

3.2. Role as a Versatile Chiral Building Block

The orthogonal protecting group strategy is central to the utility of aminopyrrolidine derivatives.

In the case of (S)-1-Cbz-3-aminopyrrolidine, the Cbz group is stable to the conditions often

used to modify the primary amine (e.g., acylation, reductive amination). Conversely, the Cbz

group can be selectively removed by hydrogenolysis without affecting many other functional

groups that may have been installed at the C-3 position. This allows for a two-stage synthetic

approach:

Functionalization at C-3: The primary amine is modified to introduce a desired side chain or

link to another part of the target molecule.

Deprotection and Functionalization at N-1: The Cbz group is removed, and the now-free

secondary amine of the pyrrolidine ring is functionalized.

This stepwise approach provides chemists with precise control over the construction of

complex molecular architectures, which is essential in the multi-step syntheses common in

drug development.[18]

Incorporation into a Bioactive Scaffold
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(S)-1-Cbz-3-aminopyrrolidine
(Chiral Core)

Step 1: Modify C-3 Amine
(e.g., Acylation with R1-COOH)

Intermediate with
R1 Sidechain

Step 2: Cbz Deprotection
(H₂, Pd/C)

Free N-1 Pyrrolidine

Step 3: Modify N-1 Nitrogen
(e.g., Reductive Amination with R2-CHO)
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Caption: Logical workflow for using the building block in synthesis.

Conclusion
(S)-1-Benzyloxycarbonyl-3-aminopyrrolidine is more than just a chemical reagent; it is a

strategic tool in the arsenal of medicinal chemists. Its well-defined stereochemistry, robust
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protecting group, and versatile primary amine handle provide a reliable and efficient pathway

for the synthesis of complex, chiral drug candidates. From kinase inhibitors to other classes of

therapeutics, the aminopyrrolidine scaffold continues to demonstrate its value. A thorough

understanding of its structure, synthesis, and analytical validation is therefore essential for any

research organization focused on the development of next-generation small molecule drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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